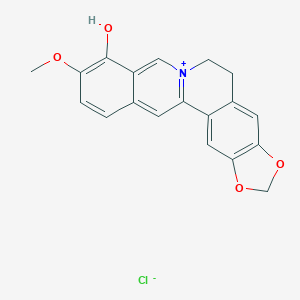
ベルベリン
概要
説明
Berberrubine is a natural isoquinoline alkaloid and a primary metabolite of berberine. It is known for its significant pharmacological activities, including glucose-lowering effects, antioxidant properties, and potential therapeutic applications in various diseases . Berberrubine is derived from plants such as Coptis chinensis and Hydrastis canadensis and has been extensively studied for its medicinal properties .
科学的研究の応用
ベルベリンは、以下を含む、幅広い科学研究における応用範囲があります。
作用機序
ベルベリンは、複数の分子標的と経路を通じてその効果を発揮します。
AMP活性化プロテインキナーゼ(AMPK)の活性化: この経路は、グルコースと脂質代謝の調節において重要な役割を果たしています.
脂質代謝の調節: ベルベリンはインスリン感受性を高め、脂質代謝を調節することで、代謝性疾患における治療効果に貢献しています.
炎症性経路の阻害: この化合物は、酸化ストレスと炎症を軽減する抗炎症作用を持っています.
生化学分析
Biochemical Properties
Berberrubine interacts with several enzymes and proteins, including acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), and low-density lipoprotein receptor (LDLR) . It also modulates glucose and lipid metabolism .
Cellular Effects
Berberrubine has been shown to improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It also prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 .
Molecular Mechanism
Berberrubine exerts its effects at the molecular level through various mechanisms. It inhibits PCSK9 expression and upregulates LDLR expression via the ERK signaling pathway . It also maintains glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .
Temporal Effects in Laboratory Settings
Berberrubine-induced hepatotoxicities occur in a time- and dose-dependent manner
Dosage Effects in Animal Models
The effects of Berberrubine vary with different dosages in animal models
Metabolic Pathways
Berberrubine is involved in various metabolic pathways. It modulates liver lipid production and clearance by regulating cellular targets such as CD36, ACC, MTTP, SR-BI, LDLR, and ATP-binding cassette transporter A1 (ABCA1) .
準備方法
Synthetic Routes and Reaction Conditions: Berberrubine can be synthesized through the demethylation of berberine. One common method involves heating berberine at 220°C in a vacuum stove for 10 minutes . Another approach uses microwave irradiation, where berberine is reacted in dimethylformamide (DMF) under microwave conditions, resulting in a higher yield and purity .
Industrial Production Methods: Industrial production of berberrubine typically involves the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The process includes crystallization and purification steps to achieve high purity levels .
化学反応の分析
反応の種類: ベルベリンは、以下のような様々な化学反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、抗酸化作用や血糖降下作用が向上した、様々なベルベリン誘導体(例えば、ベルベリン誘導体)が含まれます .
類似化合物との比較
ベルベリンは、プロトベルベリンアルカロイドファミリーに属し、以下のような化合物を含みます。
ベルベリン: 抗菌作用、抗糖尿病作用、抗がん作用など、幅広い薬理作用で知られています.
タリフェンジン: ベルベリンの別の代謝物で、同様の薬理作用を示します.
デメチレンベルベリン: 潜在的な治療効果を持つ誘導体です.
ヤットウリジン: 同様の薬理作用を示しますが、効力は異なります.
コロンバミン: プロトベルベリン骨格を共有し、広範な薬理作用を示します.
ベルベリンは、ベルベリンよりも強い血糖降下作用を持つこと、また、ベルベリン-9-O-β-D-グルクロン酸として広く代謝され、治療効果に貢献することが特徴です .
特性
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-69-1 | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberrubine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberrubine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


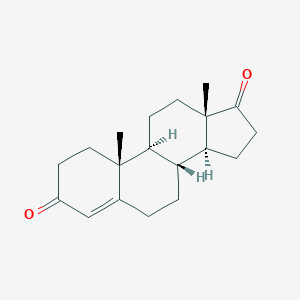
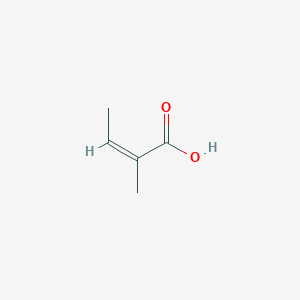


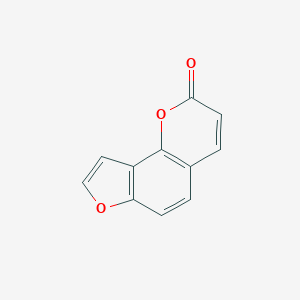



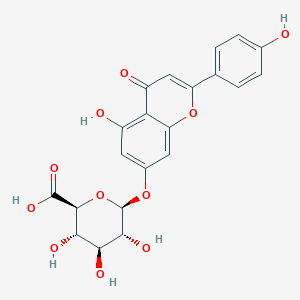


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)
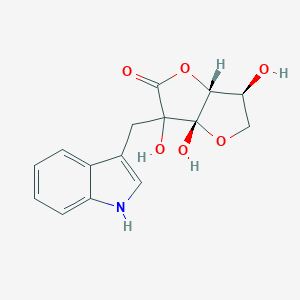
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)
